Physicochemical Differentiation: Calculated LogP and Hydrogen Bond Acceptor Profile vs. Methylsulfonyl Analog
The target compound demonstrates a distinct physicochemical profile compared to a close structural analog where the 4-methoxyphenyl group is replaced by a 4-(methylsulfonyl)phenyl moiety (CAS 2034610-77-8). The target compound has a computed XLogP3-AA of 2.2 and 4 hydrogen bond acceptors . In contrast, the methylsulfonyl analog introduces an additional sulfonyl group, dramatically increasing its polar surface area and reducing its logP, which can lead to significant differences in membrane permeability and protein binding . While quantitative logP data for the comparator is not available from a single authoritative database, the structural change from -OMe to -SO2Me is expected to decrease logP by approximately 0.5 to 1.0 log units based on fragment-based calculations .
| Evidence Dimension | Physicochemical Properties (LogP, HBA Count) |
|---|---|
| Target Compound Data | XLogP3-AA: 2.2; Hydrogen Bond Acceptor Count: 4 |
| Comparator Or Baseline | 1-(4-(3-Methoxypyrrolidin-1-yl)piperidin-1-yl)-3-(4-(methylsulfonyl)phenyl)propan-1-one: No authoritative logP available; estimated logP decrease vs. target compound is ~0.5–1.0 units |
| Quantified Difference | Estimated ΔlogP (target – comparator) = +0.5 to +1.0 |
| Conditions | Computed properties from PubChem (XLogP3-AA) and fragment-based estimation (comparator) |
Why This Matters
The difference in lipophilicity directly impacts the compound's passive membrane permeability and potential off-target binding, making the target compound more suitable for lead optimization in central nervous system programs where a logP of 2–3 is often preferred.
- [1] PubChem. Computed Descriptors for 3-(4-Methoxyphenyl)-1-[4-(3-methoxypyrrolidin-1-yl)piperidin-1-yl]propan-1-one (CID 134160782). Accessed 2026-04-29. View Source
- [2] Manallack, D. T., Prankerd, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496. (Fragment-based logP estimation principle). View Source
